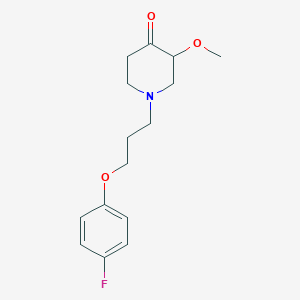
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as FPPP and is a member of the piperidinone family of compounds. FPPP has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Mechanism Of Action
The exact mechanism of action of FPPP is not fully understood. However, it is believed to act on the central nervous system by increasing the levels of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. FPPP has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical And Physiological Effects
FPPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its potential therapeutic effects. FPPP has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Advantages And Limitations For Lab Experiments
FPPP has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. FPPP has also been extensively studied, and its potential therapeutic applications have been well-documented. However, FPPP also has several limitations. Its exact mechanism of action is not fully understood, and its potential side effects and toxicity have not been fully evaluated.
Future Directions
There are several future directions for research on FPPP. One potential area of research is the development of FPPP-based drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential area of research is the development of FPPP-based drugs for the treatment of pain and inflammation. Further research is also needed to fully understand the mechanism of action of FPPP and to evaluate its potential side effects and toxicity.
Synthesis Methods
FPPP can be synthesized through a multi-step process involving the reaction of 4-fluoroanisole with 3-chloropropylamine followed by the reaction of the resulting product with 4-piperidone. The final product is then purified through recrystallization to obtain pure FPPP.
Scientific Research Applications
FPPP has been studied extensively for its potential applications in various scientific research fields. It has been shown to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. FPPP has also been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
CAS RN |
116256-11-2 |
|---|---|
Product Name |
1-(3-(4-Fluorophenoxy)propyl)-3-methoxy-4-piperidinone |
Molecular Formula |
C15H20FNO3 |
Molecular Weight |
281.32 g/mol |
IUPAC Name |
1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-one |
InChI |
InChI=1S/C15H20FNO3/c1-19-15-11-17(9-7-14(15)18)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,15H,2,7-11H2,1H3 |
InChI Key |
HEVIJEFDFFKZPG-UHFFFAOYSA-N |
SMILES |
COC1CN(CCC1=O)CCCOC2=CC=C(C=C2)F |
Canonical SMILES |
COC1CN(CCC1=O)CCCOC2=CC=C(C=C2)F |
Other CAS RN |
116256-11-2 |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
synonyms |
1-(3-(4-fluorophenoxy)propyl)-3-methoxy-4-piperidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



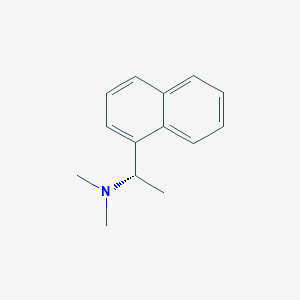
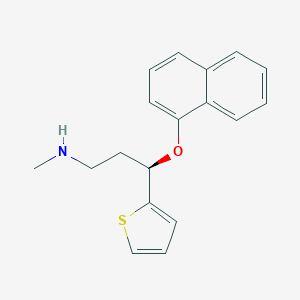
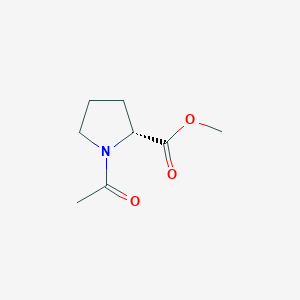

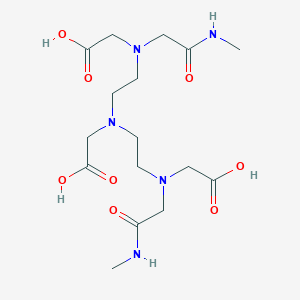
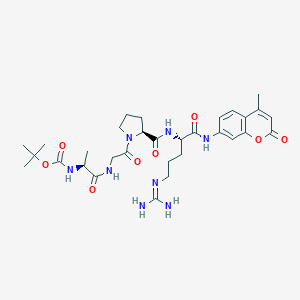
![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
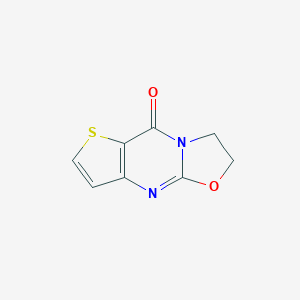
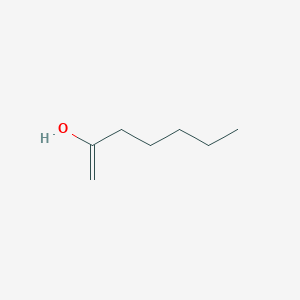
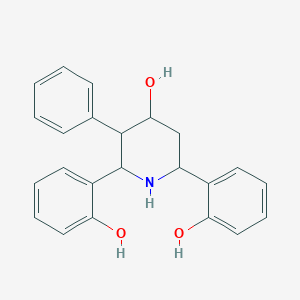
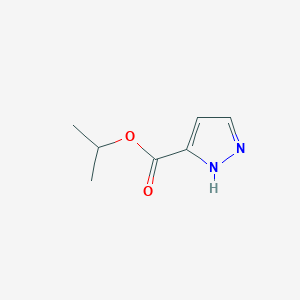

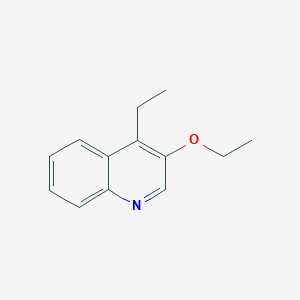
![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)